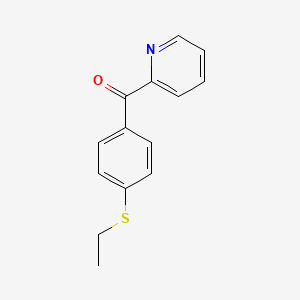

2-(4-Ethylthiobenzoyl)pyridine

Description

Ubiquity and Significance of Pyridine (B92270) Scaffolds in Chemical Science

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in the realm of chemical science. nih.govbeilstein-journals.org Its presence is pervasive, spanning from naturally occurring compounds like vitamins and alkaloids to synthetic molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science. nih.govacs.orgrsc.orguiowa.edu The unique electronic properties of the pyridine scaffold, including its basicity and ability to participate in various chemical reactions, make it a versatile building block in organic synthesis. nih.govbeilstein-journals.org

In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs. rsc.org Its ability to improve water solubility and act as a bioisostere for other aromatic and heterocyclic rings contributes to its significance in drug design. nih.govbeilstein-journals.org Furthermore, pyridine derivatives serve as crucial ligands in organometallic chemistry and have found applications in asymmetric catalysis and the development of functional nanomaterials. nih.gov The continuous exploration of pyridine-based molecules underscores their enduring importance in advancing various scientific disciplines. rsc.org

Contextualization of Benzoylpyridine Derivatives within Organic Synthesis

Benzoylpyridine derivatives represent a significant class of compounds within the broader family of pyridine-containing molecules. These structures, which feature a benzoyl group attached to a pyridine ring, serve as valuable intermediates and target molecules in organic synthesis. chemicalbook.comacs.orgnih.gov The synthesis of benzoylpyridines can be achieved through various methods, including the reductive arylation of cyanopyridines with aryl aldehydes followed by oxidation, or the direct acylation of pyridines. chemicalbook.comacs.orgnih.govalmacgroup.com

The strategic placement of substituents on both the pyridine and benzene (B151609) rings allows for the fine-tuning of the molecule's electronic and photophysical properties. acs.orgnih.govalmacgroup.com This modularity makes benzoylpyridines attractive for applications in areas such as photosensitizers and materials science. acs.orgnih.govalmacgroup.com For instance, the introduction of electron-donating or withdrawing groups can alter the compound's absorption in the UV-vis region. acs.orgnih.govalmacgroup.com The development of efficient and regioselective synthetic routes to access diverse benzoylpyridine derivatives remains an active area of research, driven by the potential to create novel functional molecules. acs.orgnih.govresearchgate.net

Research Trajectories for the Chemical Compound 2-(4-Ethylthiobenzoyl)pyridine

The chemical compound this compound, with the molecular formula C14H13NOS, has emerged as a molecule of interest in various research domains. fluorochem.co.ukchembk.com While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its structural components suggest several potential research trajectories.

The presence of the ethylthio group offers opportunities for further chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which could lead to derivatives with altered biological activities or material properties. Research into this compound and its analogs could be directed towards their potential applications in medicinal chemistry, given the established importance of pyridine and thioether-containing molecules in drug discovery. ontosight.ai For example, similar structures have been investigated for their ability to interact with biological targets. ontosight.ai Additionally, the compound could serve as a building block in the synthesis of more complex molecules with potential applications in materials science, leveraging the properties of the benzoylpyridine core. acs.orgnih.gov One study mentions the use of S-(4-ethylthiobenzoyl)thioglycolic acid in inhibiting the proliferation of cultured human prostate cancer cells, suggesting a potential avenue for related research. acs.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C14H13NOS |

| CAS Number | 1397230-57-7 |

| Purity | 97.0% |

This data is compiled from Fluorochem. fluorochem.co.uk

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylsulfanylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c1-2-17-12-8-6-11(7-9-12)14(16)13-5-3-4-10-15-13/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWUQEIJFQBCGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Ethylthiobenzoyl Pyridine and Analogous Structures

Strategic Elaboration of the Pyridine (B92270) Heterocycle

The formation of the pyridine ring itself is a primary strategy for the synthesis of substituted pyridines. This approach involves the construction of the heterocyclic core from acyclic precursors, allowing for the introduction of desired substituents at specific positions.

Classical Condensation Reactions for Pyridine Ring Formation

Several named reactions, established for over a century, remain fundamental to pyridine synthesis. These methods typically involve the condensation of carbonyl compounds with a nitrogen source, usually ammonia (B1221849) or an equivalent.

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org While the classical Hantzsch synthesis leads to symmetrically substituted pyridines, modifications have been developed to produce unsymmetrical derivatives. thermofisher.com

For the synthesis of a 2-aroylpyridine like 2-(4-Ethylthiobenzoyl)pyridine, a modified Hantzsch approach could be envisioned. This would likely involve a specialized β-ketoester or a related 1,3-dicarbonyl compound bearing the 4-ethylthiobenzoyl moiety. The general mechanism proceeds through a series of reactions including Knoevenagel condensation, enamine formation, and Michael addition, followed by cyclization and dehydration. drugfuture.com Subsequent aromatization of the dihydropyridine (B1217469) intermediate would yield the final pyridine product.

Table 1: Key Features of the Hantzsch Dihydropyridine Synthesis

| Feature | Description |

| Reactants | Aldehyde, β-ketoester (2 equiv.), Ammonia or Ammonium Acetate |

| Intermediate | 1,4-Dihydropyridine |

| Final Product | Substituted Pyridine (after oxidation) |

| Advantages | One-pot reaction, readily available starting materials. |

| Limitations | Often produces symmetrical products in its classical form. |

One of the significant advantages of the Hantzsch synthesis is its atom economy as a multi-component reaction. wikipedia.org Recent advancements have focused on developing more environmentally friendly protocols, including the use of greener solvents and catalysts. researchgate.net

The Chichibabin pyridine synthesis, reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or their combinations with ammonia. wikipedia.org This reaction is typically carried out at high temperatures over a catalyst such as alumina (B75360) or silica. wikipedia.org The synthesis involves a cascade of reactions including imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and dehydrogenation to form the pyridine ring. wikipedia.org

To synthesize a 2-aroylpyridine, one could adapt the Chichibabin synthesis by using an appropriate aromatic ketone as a key building block. For instance, the reaction could potentially involve the condensation of an α,β-unsaturated aldehyde, an aromatic methyl ketone (such as 4-ethylthioacetophenone), and ammonia. The specific substitution pattern of the resulting pyridine would depend on the precise combination of carbonyl precursors. The reaction is versatile and can be adapted to produce a variety of substituted pyridines. chemistnotes.comthieme.de

Table 2: Components in Chichibabin Pyridine Synthesis

| Component 1 | Component 2 | Component 3 (Nitrogen Source) | Potential Product Type |

| Aldehyde | Aldehyde | Ammonia | Substituted Pyridine |

| Aldehyde | Ketone | Ammonia | Substituted Pyridine |

| α,β-Unsaturated Carbonyl | Aldehyde/Ketone | Ammonia | Substituted Pyridine |

It is important to note that the Chichibabin pyridine synthesis should not be confused with the Chichibabin amination reaction, which is a nucleophilic substitution of a hydrogen atom on a pyridine ring with an amino group. wikipedia.org

The Kröhnke pyridine synthesis provides a versatile route to highly functionalized pyridines. wikipedia.org The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.org A key feature of this method is that it does not require a separate oxidation step to form the aromatic pyridine ring. chem-station.com

The mechanism involves the Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. This intermediate then undergoes ring closure with ammonia, followed by the elimination of pyridine to yield the substituted pyridine product. wikipedia.org

For the synthesis of this compound, one could utilize an α-pyridinium salt derived from a ketone bearing the 4-ethylthiobenzoyl group. This would be reacted with a suitable α,β-unsaturated carbonyl compound. The flexibility of the Kröhnke synthesis allows for the preparation of a wide array of di-, tri-, and tetrasubstituted pyridines. nih.gov

Table 3: Steps in the Kröhnke Pyridine Synthesis

| Step | Description |

| 1. Reagent Preparation | Synthesis of an α-pyridinium methyl ketone salt from an α-haloketone and pyridine. |

| 2. Michael Addition | Reaction of the α-pyridinium salt with an α,β-unsaturated carbonyl compound. |

| 3. Cyclization | Ring closure of the resulting 1,5-dicarbonyl intermediate with ammonium acetate. |

| 4. Aromatization | Elimination of pyridine to form the final substituted pyridine product. |

Metal-Catalyzed Cycloaddition and Annulation Strategies for Pyridines

Transition metal-catalyzed reactions have emerged as powerful tools for the construction of pyridine rings, offering high efficiency and control over regioselectivity.

One of the most prominent methods is the [2+2+2] cycloaddition of alkynes and nitriles. researchgate.net This reaction, often catalyzed by cobalt, nickel, or iron complexes, provides a direct route to substituted pyridines. semanticscholar.orgnih.gov For the synthesis of a 2-aroylpyridine, a nitrile precursor containing the 4-ethylthiobenzoyl moiety could be co-cyclized with two alkyne molecules. The substitution pattern on the resulting pyridine can be controlled by the choice of the alkyne and nitrile starting materials. Recent developments have focused on achieving these transformations under milder conditions and with more sustainable metal catalysts. chemrxiv.org

Annulation strategies represent another important class of reactions for pyridine synthesis. These methods involve the fusion of a new ring onto a pre-existing molecule through the formation of two new bonds. elsevierpure.com Various annulation approaches, such as [3+3], [4+2], and [3+2+1] annulations, have been developed for the construction of polysubstituted pyridines. mdpi.comrsc.orgscite.ai For example, a [3+3] annulation might involve the reaction of an enamine with a three-carbon building block to form the six-membered pyridine ring. mdpi.com

Table 4: Comparison of Metal-Catalyzed Pyridine Syntheses

| Method | Description | Key Metal Catalysts |

| [2+2+2] Cycloaddition | Co-cyclization of two alkynes and one nitrile. | Cobalt, Nickel, Iron, Rhodium |

| Annulation Reactions | Formation of the pyridine ring by fusing smaller fragments. | Silver, Various transition metals |

Modern Approaches for Direct Pyridine Functionalization

Instead of constructing the pyridine ring, modern synthetic methods also allow for the direct introduction of functional groups onto a pre-existing pyridine core. This approach is particularly valuable for the late-stage modification of complex molecules.

Direct C-H functionalization has become a highly attractive strategy for forming carbon-carbon bonds. beilstein-journals.org For the synthesis of this compound, this would involve the direct acylation of pyridine at the C-2 position with a 4-ethylthiobenzoyl equivalent. While the direct Friedel-Crafts acylation of pyridine is challenging due to the electron-deficient nature of the ring, various transition-metal-catalyzed methods have been developed to achieve regioselective C-H activation and subsequent functionalization. beilstein-journals.orgslideshare.netrsc.org For instance, iridium-catalyzed C3-addition of pyridines to aldehydes has been reported. nih.gov Furthermore, converting pyridine to its N-oxide can facilitate functionalization at the C2 position. scite.ai The intrinsic electronic properties of pyridine can sometimes hinder meta-C-H functionalization, but recent strategies have been developed to overcome this challenge. nih.gov

Construction of the Benzoyl Moiety

The formation of the diaryl ketone structure, specifically the bond between the pyridine ring and the benzoyl group, is a critical step in the synthesis of the target molecule. Two principal strategies, acylation reactions and cross-coupling approaches, are commonly employed for this purpose.

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. organic-chemistry.orglibretexts.org This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org However, the direct Friedel-Crafts acylation of pyridine is challenging. The pyridine ring is electron-deficient and therefore less reactive towards electrophilic substitution. youtube.com Furthermore, the nitrogen atom of the pyridine ring can coordinate with the Lewis acid catalyst, further deactivating the ring and hindering the reaction. youtube.com

To circumvent these issues, alternative strategies have been developed for the acylation of pyridines. One effective method involves the metalation of the pyridine ring with a strong base, followed by reaction with an acylating agent. For instance, 2-chloropyridine (B119429) can be lithiated at the 3-position using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting organolithium intermediate can then react with an acyl chloride, such as benzoyl chloride, to afford the corresponding 2-chloro-3-benzoylpyridine in excellent yield. youtube.com This approach allows for regioselective acylation and overcomes the limitations of the classical Friedel-Crafts reaction for electron-deficient heterocycles.

Another approach to pyridine acylation involves the use of acyl radicals. These reactions typically require acidic conditions to enhance the electrophilicity of the pyridine ring. Acyl radicals can be generated from various precursors, such as aldehydes or carboxylic acid derivatives, and then add to the protonated pyridine ring. youtube.com

A summary of representative acylation reactions for the synthesis of pyridyl ketones is presented in the table below.

| Pyridine Substrate | Acylating Agent | Base/Catalyst | Conditions | Product | Yield (%) |

| 2-Chloropyridine | Benzoyl chloride | LDA | -78 °C to rt | 2-Chloro-3-benzoylpyridine | 95 |

| 3-Picoline | Benzoyl chloride | LDA, Dimethylaminoethanol | -78 °C to rt | 3-(Benzoylmethyl)pyridine | Fair |

| Imidazo[1,2-a]pyridine | Acetic anhydride | AlCl₃ (catalytic) | Heat | 3-Acetyl-imidazo[1,2-a]pyridine | High |

This table presents data from analogous reactions to illustrate the principles of pyridine acylation.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, in particular, is a versatile and highly efficient method for the synthesis of biaryl compounds, including 2-arylpyridines. nih.govnih.gov This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of a 2-benzoylpyridine (B47108) core, a Suzuki-Miyaura coupling could be envisioned between a pyridine-containing organoboron species and a halogenated benzoyl derivative, or vice versa. A common and effective strategy involves the use of lithium triisopropyl 2-pyridylboronates, which can be readily prepared from the corresponding 2-halopyridines. These 2-pyridylboronates can then be coupled with a variety of aryl bromides, including those bearing functional groups relevant to the target molecule, such as a precursor to the ethylthio group. nih.gov For example, coupling of a 2-pyridylboronate with 4-bromobenzoyl chloride could directly generate the benzoylpyridine skeleton. mdpi.com

The choice of catalyst, ligand, and base is crucial for the success of the Suzuki-Miyaura coupling. Catalyst systems based on palladium complexes with phosphine (B1218219) ligands, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), have been shown to be effective for the coupling of pyridine derivatives. mdpi.com

The following table summarizes representative Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-arylpyridines.

| Pyridine Derivative | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| Lithium triisopropyl 2-pyridylboronate | 3,5-(Bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand | KF | Dioxane | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 |

| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand | KF | Dioxane | 2-(4-Methoxyphenyl)pyridine | 74 |

| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 2-Phenylpyridine | 89 |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High |

This table presents data from analogous reactions to illustrate the principles of Suzuki-Miyaura coupling for the synthesis of 2-arylpyridines.

Incorporation of the Ethylthio (C-S) Linkage

The introduction of the ethylthio group onto the benzoyl moiety is another key transformation in the synthesis of this compound. This can be achieved either by forming the thioester linkage directly or by creating the thioether bond through nucleophilic substitution.

Thioesters are important intermediates in organic synthesis and can be prepared through various methods. organic-chemistry.org A direct thioesterification could be employed if the synthetic strategy involves the formation of an S-ethyl thiobenzoate derivative which is then coupled with the pyridine ring.

Common methods for thioester synthesis include the reaction of a carboxylic acid with a thiol in the presence of a dehydrating agent, or the reaction of an acyl chloride with a thiol or a thiolate salt. organic-chemistry.org More recently, copper-catalyzed oxidative coupling of aroylhydrazides with disulfides has emerged as an alternative method for thioesterification, offering good to excellent yields and broad functional group tolerance. organic-chemistry.org While direct thioesterification of a pre-formed 4-(pyridin-2-oyl)benzoic acid with ethanethiol (B150549) is a plausible route, the reactivity of the starting materials and the choice of coupling reagents would be critical for a successful transformation.

A more common and generally more efficient strategy for the formation of aryl thioethers is through nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile. wikipedia.org For the synthesis of this compound, this would entail the reaction of a 2-(4-halobenzoyl)pyridine with an ethylthiolate nucleophile, such as sodium ethanethiolate (NaSEt).

The success of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com The benzoyl group, particularly when attached to the electron-withdrawing pyridine ring, is expected to activate a para-halogen for nucleophilic substitution. Therefore, a 2-(4-fluorobenzoyl)pyridine (B1600525) or 2-(4-chlorobenzoyl)pyridine (B127602) would be a suitable substrate for reaction with sodium ethanethiolate to furnish the desired this compound. The reactivity of the halide leaving group generally follows the order F > Cl > Br > I for SNAr reactions. masterorganicchemistry.com

The following table provides examples of SNAr reactions with thiol nucleophiles on activated aromatic rings.

| Aromatic Substrate | Nucleophile | Base | Solvent | Product | Yield (%) |

| 2,4-Dinitrochlorobenzene | Thiophenol | K₂CO₃ | DMF | 2,4-Dinitrophenyl phenyl sulfide | High |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | Various thiols | K₂CO₃ or NEt₃ | DMF or DCM | 5-Thiotetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | 47-98 |

| 2-Chloropyridine | Thiophenol | NaOH | DMSO | 2-(Phenylthio)pyridine | Good |

This table presents data from analogous reactions to illustrate the principles of nucleophilic aromatic substitution for the formation of aryl thioethers.

Multi-Component and Cascade Reaction Sequences in Target Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules by combining three or more reactants in a single synthetic operation. ymerdigital.com This strategy is highly atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation. Several MCRs are known for the synthesis of substituted pyridines. ymerdigital.comnih.gov

A potential MCR approach to this compound could involve the one-pot condensation of a β-ketoester, an aldehyde, a source of ammonia (such as ammonium acetate), and another component that would introduce the 4-ethylthiobenzoyl moiety. For instance, a modified Hantzsch pyridine synthesis could potentially be adapted. ymerdigital.com

Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next, also provide an elegant pathway to complex molecular architectures. nih.gov A cascade sequence for the synthesis of the target molecule could be designed to first construct the benzoylpyridine core, followed by an in-situ functionalization to introduce the ethylthio group. For example, a palladium-catalyzed cascade reaction could be envisioned that combines a cross-coupling step to form the C-C bond with a subsequent C-S bond formation step. nih.gov While specific MCR or cascade reactions leading directly to this compound are not prominently reported, the principles of these synthetic strategies offer a promising avenue for the development of novel and efficient synthetic routes. mdpi.com

Comparative Analysis of Synthetic Efficiency and Selectivity

Grignard Reaction with Pyridine N-oxides

This classical approach offers a highly regioselective route to 2-substituted pyridines. The reaction proceeds via the nucleophilic addition of a Grignard reagent to pyridine N-oxide, which directs the addition exclusively to the C2 position. Subsequent elimination furnishes the 2-aroylpyridine.

Efficiency: This method is known for providing good to high yields, particularly with aryl Grignard reagents nih.gov. The reaction conditions are generally mild, which is advantageous for substrates with sensitive functional groups.

Selectivity: The primary advantage of this method is its excellent regioselectivity for the 2-position of the pyridine ring, obviating the formation of other isomers. In the context of this compound, the key Grignard reagent would be 4-(ethylthio)phenylmagnesium bromide. While specific yield data for this exact reagent is not readily available in the literature, the high yields reported for other aryl Grignard reagents suggest a favorable outcome nih.govresearchgate.net. A potential challenge is the basicity of the Grignard reagent, which could potentially interact with other functional groups on a more complex substrate, though the ethylthio group is generally stable under these conditions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In the context of this compound, this could theoretically involve either the acylation of a pyridine derivative with 4-(ethylthio)benzoyl chloride or the acylation of thioanisole (B89551) or a related compound with a 2-pyridoyl derivative.

Efficiency: The direct Friedel-Crafts acylation of pyridine is notoriously difficult due to the deactivation of the ring by the nitrogen atom, which coordinates with the Lewis acid catalyst youtube.com. This often leads to low yields and requires harsh reaction conditions. Conversely, the acylation of an activated benzene (B151609) ring, such as one bearing an ethylthio group, is generally efficient. However, the selectivity can be an issue.

Selectivity: When acylating thioanisole or a similar substrate with a 2-pyridoyl chloride, the ortho- and para-directing effect of the thioether group would lead to a mixture of isomers, with the para-substituted product likely being major. However, achieving high selectivity can be challenging. Furthermore, the strong Lewis acids typically employed (e.g., AlCl₃) can potentially coordinate with the sulfur atom of the ethylthio group, which may affect its directing ability or lead to undesired side reactions nih.govnih.gov. For these reasons, Friedel-Crafts acylation is often considered a less selective and lower-yielding approach for the synthesis of highly specific 2-aroylpyridines like the target compound.

Palladium-Catalyzed Carbonylative Cross-Coupling

Modern palladium-catalyzed reactions have emerged as powerful tools for the construction of complex molecules. The carbonylative Suzuki or Stille coupling of a 2-halopyridine with an appropriate organometallic reagent in the presence of carbon monoxide provides a direct route to 2-aroylpyridines.

Efficiency: These reactions can be highly efficient, with good to excellent yields reported for a variety of substrates researchgate.netnih.gov. The reaction conditions are typically mild, which enhances functional group tolerance. For the synthesis of this compound, the coupling of 2-bromopyridine (B144113) with 4-(ethylthio)phenylboronic acid under a CO atmosphere would be a viable route.

Selectivity: Palladium-catalyzed cross-coupling reactions are renowned for their high selectivity, as the coupling occurs specifically at the position of the halogen on the pyridine ring. This ensures the exclusive formation of the desired 2-aroylpyridine isomer. A potential concern with sulfur-containing substrates is the possibility of catalyst poisoning by the thioether group. However, advancements in ligand design have led to palladium catalysts that are more resistant to sulfur poisoning, making this a promising approach.

Photochemical Synthesis

A more recent and innovative approach involves the photochemical reductive arylation of cyanopyridines with aromatic aldehydes, followed by an oxidation step to yield the benzoylpyridine nih.gov.

Efficiency: This catalyst-free method has been shown to be highly efficient, with high yields and reproducibility, particularly in a continuous flow setup nih.gov. The use of light as a "traceless" reagent is also an advantage from a green chemistry perspective.

Selectivity: The initial photochemical coupling is highly selective. The subsequent oxidation of the intermediate alcohol to the ketone is typically high-yielding. A key consideration for the synthesis of this compound would be the compatibility of the ethylthio group with the oxidizing agent used in the second step (e.g., KMnO₄). Thioethers can be susceptible to oxidation to sulfoxides or sulfones, which would necessitate careful selection of the oxidant and reaction conditions to ensure the chemoselectivity of the transformation.

Interactive Data Table: Comparative Analysis of Synthetic Methodologies

| Synthetic Method | Typical Yields | Regioselectivity | Chemoselectivity Considerations | Key Advantages | Key Disadvantages |

| Grignard Reaction with Pyridine N-oxides | Good to High nih.gov | Excellent (2-position) | Generally good; thioether is likely tolerated. | High regioselectivity, mild conditions. | Requires preparation of pyridine N-oxide and Grignard reagent. |

| Friedel-Crafts Acylation | Low to Moderate youtube.com | Poor to Moderate | Potential for thioether-Lewis acid interaction; may lead to side reactions. | Utilizes readily available starting materials. | Harsh conditions, low yields, and poor selectivity for pyridine acylation. |

| Palladium-Catalyzed Carbonylative Cross-Coupling | Good to Excellent researchgate.netnih.gov | Excellent | Potential for catalyst poisoning by thioether; requires careful catalyst/ligand selection. | High selectivity, mild conditions, broad substrate scope. | Requires a palladium catalyst and CO gas; potential for catalyst poisoning. |

| Photochemical Synthesis | High nih.gov | Excellent | Thioether may be oxidized in the second step; requires careful selection of oxidant. | Catalyst-free, high efficiency, green approach. | Requires specialized photochemical equipment; potential for over-oxidation. |

Chemical Reactivity and Derivatization Pathways of 2 4 Ethylthiobenzoyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

Electrophilic Aromatic Substitution (EAS) on 2-(4-Ethylthiobenzoyl)pyridine presents a study in contrasting reactivities between the two aromatic systems.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it significantly less reactive towards electrophiles than benzene (B151609). stackexchange.comquora.comquora.com The presence of the strongly deactivating benzoyl group further reduces the electron density of the pyridine ring. Electrophilic attack on the pyridine ring, if forced under harsh conditions, would be expected to occur at the position meta to both the nitrogen and the benzoyl group (C5). quora.comquimicaorganica.org The nitrogen atom acts as an electron-withdrawing group, deactivating the ortho (C3) and para (C4) positions. quora.com

In contrast, the phenyl ring is activated towards EAS. The ethylthio (-SCH₂CH₃) group is an activating, ortho-, para-directing substituent. organicchemistrytutor.comlibretexts.org The sulfur atom's lone pairs can donate electron density into the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during ortho or para attack. organicchemistrytutor.comlibretexts.org Therefore, electrophilic substitution will overwhelmingly favor the phenyl ring over the deactivated pyridine ring. The substitution will occur at the positions ortho to the ethylthio group (C3' and C5').

Table 1: Comparison of Directing Effects in Electrophilic Aromatic Substitution

| Ring | Key Substituent | Electronic Effect | Reactivity Towards EAS | Predicted Position of Substitution |

|---|---|---|---|---|

| Pyridine | Ring Nitrogen, Benzoyl Group | Deactivating (Inductive & Resonance) | Strongly Deactivated | C5 (meta) |

| Phenyl | Ethylthio Group | Activating (Resonance) | Activated | C3' and C5' (ortho to -SEt) |

Nucleophilic Addition and Substitution Reactions at the Ketone Functionality

The carbonyl carbon of the ketone group is electrophilic and serves as a primary site for nucleophilic attack. This leads to a variety of addition products where the carbon-oxygen double bond is converted to a single bond, typically forming an alcohol after workup.

Strong nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) readily add to the ketone to form tertiary alcohols. wikipedia.orgmasterorganicchemistry.com For example, reaction with methylmagnesium bromide would yield 1-(4-(ethylthio)phenyl)-1-(pyridin-2-yl)ethan-1-ol.

Hydride reagents can reduce the ketone to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, converting this compound into (4-(ethylthio)phenyl)(pyridin-2-yl)methanol.

Table 2: Examples of Nucleophilic Addition to the Ketone Group

| Reagent | Nucleophile | Product Type | Example Product |

|---|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Carbanion (e.g., CH₃⁻) | Tertiary Alcohol | 1-(4-(ethylthio)phenyl)-1-(pyridin-2-yl)ethan-1-ol |

| Sodium Borohydride (NaBH₄) | Hydride (H⁻) | Secondary Alcohol | (4-(ethylthio)phenyl)(pyridin-2-yl)methanol |

| Hydrogen Cyanide (HCN) / Cyanide Salt (NaCN) | Cyanide (CN⁻) | Cyanohydrin | 2-(4-(ethylthio)phenyl)-2-hydroxypyridine-2-carbonitrile |

Reactivity of the Pyridine Nitrogen in Complexation and Activation

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows it to act as a ligand in coordination chemistry and to be activated for further reactions.

Complexation: The nitrogen atom readily coordinates to metal ions, acting as a monodentate or bidentate ligand. In this compound, the nitrogen and the carbonyl oxygen can chelate to a metal center, forming a stable five-membered ring. This bidentate N,O-chelation is a common coordination mode for 2-acylpyridines, and complexes with various metals like manganese(II), cobalt(II), and nickel(II) have been reported for the parent 2-benzoylpyridine (B47108). rsc.org

Activation: The nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like peracids (e.g., m-CPBA). The resulting N-oxide is a versatile intermediate. semanticscholar.org The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, making it more susceptible to both electrophilic and nucleophilic attack. stackexchange.comresearchgate.net For example, direct arylation reactions can be performed with high regioselectivity at the 2-position of pyridine N-oxides. semanticscholar.org The N-oxide can later be removed by reduction to regenerate the pyridine.

Transformations Involving the Ethylthio Group (e.g., Oxidation, Cleavage)

The sulfur atom of the ethylthio group is susceptible to oxidation. It can be selectively oxidized to a sulfoxide (B87167) and then further to a sulfone using common oxidizing agents. researchgate.net The choice of oxidant and reaction conditions determines the final product.

Sulfoxide Formation: Mild oxidizing agents, such as hydrogen peroxide at room temperature or manganese porphyrin electrocatalysts, can convert the thioether to the corresponding sulfoxide, (4-(ethylsulfinyl)phenyl)(pyridin-2-yl)methanone. organic-chemistry.orgrsc.org

Sulfone Formation: Stronger oxidizing agents or harsher conditions, such as potassium permanganate (B83412) or hydrogen peroxide with certain catalysts, will oxidize the thioether all the way to the sulfone, (4-(ethylsulfonyl)phenyl)(pyridin-2-yl)methanone. organic-chemistry.org

These oxidation states significantly alter the electronic properties of the phenyl ring. The sulfoxide and sulfone groups are strongly electron-withdrawing, which would deactivate the phenyl ring towards subsequent electrophilic aromatic substitution and direct incoming electrophiles to the meta position relative to the sulfur-containing group. wikipedia.org

Cleavage of the C-S bond is also possible but typically requires specific reagents, such as certain transition metal catalysts or strong reducing agents.

Table 3: Oxidation States of the Ethylthio Group

| Oxidation State | Functional Group | Electronic Effect on Phenyl Ring |

|---|---|---|

| Thioether | -S-CH₂CH₃ | Activating (ortho-, para-directing) |

| Sulfoxide | -S(O)-CH₂CH₃ | Deactivating (meta-directing) |

| Sulfone | -S(O)₂-CH₂CH₃ | Strongly Deactivating (meta-directing) |

Metal-Mediated Transformations and Cross-Coupling Derivatizations

Pyridine-Directed Reactions: The pyridine nitrogen is a well-established directing group in transition metal-catalyzed reactions. It can coordinate to a metal catalyst (e.g., palladium, rhodium) and direct the functionalization of the C-H bond at the C3 position of the pyridine ring or, in some cases, an ortho C-H bond on the benzoyl group's phenyl ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are foundational in modern synthesis. libretexts.orgwikipedia.org While the parent molecule lacks a leaving group for direct coupling, derivatives (e.g., a halogenated version) could readily participate. Furthermore, the 2-pyridyl ketone moiety is structurally similar to 2-pyridyl esters, which are known to undergo palladium-catalyzed decarbonylative cross-coupling with organoboron compounds, where the pyridine nitrogen's coordination is key to the reaction's efficiency. organic-chemistry.orgnih.gov

Thioether-Directed C-H Functionalization: The thioether group has emerged as a powerful directing group for the remote functionalization of C(sp²)-H bonds. nih.govrsc.org The sulfur atom can coordinate to a palladium or rhodium catalyst, directing olefination, acyloxylation, or arylation at the ortho-position (C3' or C5') of the phenyl ring. rsc.orgnih.govresearchgate.net This strategy allows for the direct installation of various functional groups without prior halogenation of the ring, offering an atom-economical pathway to more complex derivatives.

Table 4: Potential Metal-Mediated Derivatizations

| Directing Group | Metal Catalyst (Example) | Reaction Type | Potential Site of Functionalization |

|---|---|---|---|

| Pyridine Nitrogen | Palladium (Pd) | Cross-Coupling (of derivatives) | Any position bearing a leaving group |

| Pyridine Nitrogen | Rhodium (Rh) | C-H Activation/Functionalization | C3 of pyridine or C2' of phenyl ring |

| Ethylthio Group | Palladium (Pd) | C-H Activation/Olefination | C3' and C5' of phenyl ring |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Ethylthiobenzoyl Pyridine

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental composition of a compound.

HR-ESI-MS provides a highly accurate mass measurement, which allows for the unambiguous determination of a compound's elemental formula. For 2-(4-Ethylthiobenzoyl)pyridine (C₁₄H₁₃NOS), the calculated exact mass of the protonated molecule [M+H]⁺ is compared to the experimentally measured value. A close match between these values (typically within a few parts per million) confirms the molecular formula.

Table 3: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [C₁₄H₁₃NOS + H]⁺ | 244.0791 | Data not available in searched literature |

The fragmentation pattern observed in the MS/MS spectrum would provide further structural information. Expected fragmentation would involve the cleavage of the bond between the carbonyl group and the pyridine (B92270) ring, as well as the loss of the ethyl group from the thioether moiety.

Theoretical and Computational Chemistry Studies on 2 4 Ethylthiobenzoyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Applications in Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly valuable for predicting spectroscopic properties. For 2-(4-Ethylthiobenzoyl)pyridine, DFT calculations could, in principle, be used to predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, one can predict the positions of peaks in the IR and Raman spectra. This is useful for identifying characteristic functional groups and confirming the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of chemical shifts for ¹H and ¹³C nuclei can aid in the interpretation of experimental NMR spectra, helping to assign signals to specific atoms within the molecule.

UV-Vis Spectra: By calculating the energies of electronic transitions, DFT can predict the absorption wavelengths in the UV-Vis spectrum, providing information about the molecule's chromophores and electronic conjugation.

Without specific studies on this compound, no data table of predicted spectroscopic properties can be generated.

Computational Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods are powerful tools for elucidating the pathways of chemical reactions. For this compound, computational analysis could be employed to study:

Transition State Structures: Locating and characterizing transition state structures provides insight into the geometry of the molecule at the peak of the energy barrier, which is crucial for understanding how a reaction occurs. This could be applied to reactions involving the carbonyl group, the thioether linkage, or the pyridine (B92270) ring.

As no such computational studies have been published for this compound, a detailed analysis of its reaction mechanisms is not possible.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations could reveal:

Conformational Preferences: By simulating the molecule's motion, researchers can identify the most stable conformations (spatial arrangements of atoms) and the energy barriers between them. This is particularly relevant for understanding the flexibility of the ethylthio group and the rotational barrier around the bond connecting the benzoyl and pyridine moieties.

Intermolecular Interactions: MD simulations can model how multiple molecules of this compound interact with each other or with solvent molecules. This provides insights into properties like solvation, aggregation, and potential crystal packing.

Currently, there are no published MD simulation studies specifically targeting this compound.

In Silico Approaches to Rational Molecular Design and Property Optimization

In silico methods, which are computational approaches to drug discovery and materials science, are used to design new molecules with desired properties and to optimize the characteristics of existing ones. For this compound, these approaches could be used to:

Structure-Property Relationships: By systematically modifying the structure of the molecule in a computational model (e.g., changing substituents on the aromatic rings), it is possible to establish relationships between chemical structure and properties such as electronic behavior, reactivity, or potential biological activity.

Lead Optimization: If this compound were a starting point for the development of a new material or therapeutic agent, in silico methods could guide the design of derivatives with improved performance, for example, by predicting their binding affinity to a biological target or their electronic properties for a specific application.

The absence of foundational computational data on this compound precludes any discussion of its rational design or property optimization based on in silico models.

Structure Activity Relationship Sar Considerations for Benzoylpyridine Scaffolds

Principles of Structural Modification within Heterocyclic Systems

Structural modification of heterocyclic systems like the benzoylpyridine scaffold is guided by established medicinal chemistry principles. These modifications aim to optimize a compound's pharmacological profile by enhancing its potency, selectivity, and pharmacokinetic properties. Key strategies include altering substituent groups, modifying the heterocyclic core, and changing the linkers between different parts of the molecule. nih.gov

For the benzoylpyridine framework, modifications can be systematically introduced at several positions:

The Benzoyl Moiety: The phenyl ring of the benzoyl group offers multiple sites for substitution. Introducing different functional groups can alter the molecule's lipophilicity, electronic distribution, and potential for specific interactions with a target. acs.org

The Ketone Linker: The carbonyl group is a crucial hydrogen bond acceptor and plays a significant role in the molecule's conformation. Modifications to this linker, such as reduction or replacement with other functional groups, can have a profound impact on biological activity.

The Thioether Group: In the case of 2-(4-Ethylthiobenzoyl)pyridine, the thioether linkage provides a flexible and lipophilic component. Modifications to the alkyl group (e.g., the ethyl group) can influence steric interactions and metabolic stability.

Systematic studies involving the synthesis and biological evaluation of analogues with these modifications allow for the development of a comprehensive SAR profile. acs.orgnih.gov

Influence of the Pyridine (B92270) Moiety on Molecular Recognition and Ligand Binding

The pyridine moiety is a fundamental component of many biologically active compounds due to its unique electronic and structural properties. nih.gov As a bioisostere of a phenyl ring, the nitrogen atom introduces a dipole moment and the ability to act as a hydrogen bond acceptor, which can be crucial for molecular recognition and ligand binding. nih.govnih.gov

The position of the nitrogen atom within the ring and its orientation relative to the rest of the molecule can significantly influence binding affinity and selectivity. nih.gov In the context of this compound, the pyridine ring can engage in various non-covalent interactions with a biological target, including:

Hydrogen Bonding: The lone pair of electrons on the nitrogen atom can accept a hydrogen bond from a donor group on the receptor.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket.

Cation-π Interactions: The electron-deficient nature of the pyridine ring can allow for favorable interactions with cationic or partially positively charged groups.

Impact of the Thioether and Ketone Functionalities on Conformational Preferences and Binding Affinity

The ketone and thioether functionalities in this compound play pivotal roles in determining the molecule's three-dimensional shape (conformation) and its ability to bind to a biological target.

Ketone Functionality: The carbonyl group of the ketone acts as a rigid linker between the pyridine and the substituted phenyl ring. Its planar nature and the presence of a lone pair of electrons on the oxygen atom make it an effective hydrogen bond acceptor. The rotational freedom around the single bonds adjacent to the carbonyl group allows the molecule to adopt different conformations. nih.govrsc.org The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable intramolecular and intermolecular interactions. Computational modeling and X-ray crystallography can be used to determine the lowest energy conformations of such ketones. nih.gov

Substituent Effects on the Electronic and Steric Landscape of the Scaffold

Substituents on the benzoylpyridine scaffold can dramatically alter its electronic and steric properties, thereby influencing its biological activity. The Hammett and Taft parameters are often used to quantify the electronic and steric effects of substituents, respectively.

Electronic Effects: Substituents can be either electron-donating or electron-withdrawing, and their effect is transmitted through the aromatic rings via inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease the electron density of the aromatic ring, making the pyridine nitrogen less basic and potentially altering its hydrogen bonding capabilities.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or amino (-NH2) increase the electron density, which can enhance hydrogen bonding at the pyridine nitrogen and influence π-π stacking interactions. nih.gov

In this compound, the ethylthio group is generally considered to be a weak electron-donating group through resonance, which can influence the electronic properties of the benzoyl ring.

Steric Effects: The size and shape of substituents play a crucial role in how a ligand fits into its binding site.

Bulky Groups: Large substituents can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, they can also provide beneficial van der Waals interactions if they fit well into a hydrophobic pocket.

Small Groups: Smaller substituents may not provide sufficient interaction with the binding site to achieve high affinity.

A systematic variation of substituents is a cornerstone of SAR studies to map out the electronic and steric requirements of the target's binding site. mdpi.com

The following table summarizes the general effects of different types of substituents on a benzoylpyridine scaffold:

| Substituent Type | Electronic Effect | Steric Effect | Potential Impact on Binding |

| Small Alkyl (e.g., -CH3) | Weakly electron-donating | Low | Can fill small hydrophobic pockets |

| Bulky Alkyl (e.g., -C(CH3)3) | Electron-donating | High | May cause steric clashes or enhance van der Waals contacts |

| Halogens (e.g., -F, -Cl) | Electron-withdrawing, inductive | Moderate | Can form halogen bonds, alter electronics |

| Methoxy (-OCH3) | Electron-donating, resonance | Moderate | Can act as a hydrogen bond acceptor |

| Nitro (-NO2) | Strongly electron-withdrawing | Moderate | Can act as a hydrogen bond acceptor |

Computational Approaches to SAR Prediction and Scaffold Derivatization

Computational chemistry provides powerful tools to predict the SAR of benzoylpyridine scaffolds and guide the design of new derivatives. mdpi.com These methods can save significant time and resources in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties), it is possible to build a model that can predict the activity of unsynthesized compounds. nih.gov For benzoylpyridine derivatives, a QSAR study could identify which combination of substituents is likely to lead to the highest potency.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific target. chemrxiv.org This model can then be used to screen virtual libraries of compounds to identify new potential ligands.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ashdin.com Docking studies can provide insights into the specific interactions between a benzoylpyridine derivative and its target, helping to explain observed SAR trends and suggest modifications to improve binding affinity. f1000research.com

Quantum Chemical Studies: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules, such as the distribution of electron density (HOMO/LUMO orbitals) and electrostatic potential. scirp.orgresearchgate.net These calculations can help to understand the reactivity and interaction preferences of the benzoylpyridine scaffold. chemrxiv.org

The table below outlines some key computational methods and their applications in the SAR analysis of benzoylpyridine scaffolds:

| Computational Method | Application | Predicted Properties |

| QSAR | Predict activity of new analogues | Potency, affinity |

| Pharmacophore Modeling | Identify key binding features | 3D arrangement of essential functional groups |

| Molecular Docking | Predict binding mode and affinity | Ligand conformation, binding energy, specific interactions |

| DFT Calculations | Analyze electronic structure | HOMO/LUMO energies, electrostatic potential, reactivity |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-receptor complex | Stability of binding, conformational changes over time |

These computational approaches, when used in conjunction with experimental synthesis and biological testing, can significantly accelerate the optimization of lead compounds based on the benzoylpyridine scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 2-(4-Ethylthiobenzoyl)pyridine?

- Methodology : Synthesis typically involves condensation reactions between substituted benzoyl chlorides and pyridine derivatives. For example, analogous compounds (e.g., 2-(4-Fluoro-phenyl)-5-oxadiazolyl pyridine) are synthesized via cyclocondensation under anhydrous conditions using catalysts like phosphorus oxychloride . Key steps include:

- Reacting 4-ethylthiobenzoic acid with thionyl chloride to form the acyl chloride intermediate.

- Coupling with 2-aminopyridine in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using ¹H/¹³C NMR .

Q. How is this compound characterized to confirm its structural integrity?

- Methodology : Use spectroscopic and analytical techniques:

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 7.2–8.5 ppm) and ethylthio group signals (δ 1.3–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 275.1) .

- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N, S percentages .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow guidelines for pyridine derivatives with sulfur substituents:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use EN 374-certified gloves for chemical resistance .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the ethylthio substituent influence the compound’s structure-activity relationship (SAR) in biological assays?

- Methodology : Compare with analogs (e.g., 2-(4-Methoxybenzoyl)pyridine):

- Solubility : Ethylthio groups enhance lipophilicity (logP ~2.8) compared to methoxy (logP ~1.5), affecting membrane permeability .

- Electronic Effects : The –S– group increases electron density on the benzoyl ring, altering binding affinity to targets like kinases or GPCRs. Validate via molecular docking and in vitro enzyme inhibition assays .

Q. What mechanisms underlie the antiproliferative activity of this compound in cancer cell lines?

- Methodology :

- In Vitro Assays : Test cytotoxicity (IC₅₀) using MTT assays on HeLa or MCF-7 cells. For example, related compounds show IC₅₀ values of 10–25 µM .

- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Q. How can researchers resolve contradictions in reported reactivity data for pyridine derivatives with sulfur substituents?

- Methodology :

- Controlled Replication : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

- Computational Analysis : Use DFT calculations to model electronic effects of substituents (e.g., ethylthio vs. methylthio) on reaction pathways .

Q. What strategies optimize the stability of this compound in aqueous solutions?

- Methodology :

- pH Stability : Test degradation kinetics via HPLC at pH 2–9. Sulfur-containing compounds often degrade faster under acidic conditions .

- Lyophilization : Stabilize as a lyophilized powder stored at –20°C, with <5% degradation over 6 months .

Q. Which advanced analytical methods are recommended for quantifying trace impurities in this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.